2-((4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(m-tolyl)acetamide
Description
2-((4-(4-Bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(m-tolyl)acetamide is a synthetic small molecule featuring a dihydropyrazinone core substituted with a 4-bromophenyl group at position 4 and a thioacetamide moiety at position 2. The acetamide nitrogen is further functionalized with an m-tolyl (meta-methylphenyl) group. This structure combines a brominated aromatic system, a sulfur-containing linker, and a methyl-substituted aryl group, which may enhance hydrophobic interactions and modulate electronic properties.
The synthesis of analogous acetamides typically involves coupling a carboxylic acid derivative (e.g., 4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazine-2-thiol) with an aniline derivative (e.g., m-toluidine) using carbodiimide-based coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane, followed by purification via crystallization .
Properties
IUPAC Name |
2-[4-(4-bromophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3O2S/c1-13-3-2-4-15(11-13)22-17(24)12-26-18-19(25)23(10-9-21-18)16-7-5-14(20)6-8-16/h2-11H,12H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOFAJMHBEXNQIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(m-tolyl)acetamide typically involves the following steps:
Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the bromophenyl group: This step involves the bromination of the phenyl ring using bromine or a brominating agent such as N-bromosuccinimide.
Thioacetamide moiety attachment: The thioacetamide group is introduced via a nucleophilic substitution reaction, where a suitable thioacetamide precursor reacts with the pyrazine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the pyrazine ring, potentially yielding alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Research indicates that this compound exhibits significant biological activities, particularly in antimicrobial and anticancer domains. Its activity can be attributed to its structural components that facilitate interactions with various biological targets.
Antimicrobial Activity
Studies have shown that derivatives of related compounds exhibit varying degrees of antimicrobial effectiveness. For instance, modifications in the alkyl chain or functional groups can lead to enhanced inhibition against pathogens such as Fusarium oxysporum and Agrobacterium tumefaciens. Some analogues demonstrated an IC50 value of approximately 0.42 mM against Fusarium oxysporum, while others showed no significant antibacterial activity.
Anticancer Potential
The compound's ability to interact with specific molecular targets suggests potential applications in cancer therapy. The structural features may enhance its binding properties to various biomolecules, contributing to its biological efficacy in inhibiting cancer cell proliferation.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various derivatives of similar compounds, revealing that modifications significantly influenced their effectiveness against specific pathogens.
- Cancer Cell Line Studies : Research involving cell lines has indicated that compounds similar to this one can induce apoptosis in cancer cells, suggesting a pathway for therapeutic development.
Mechanism of Action
The mechanism of action of 2-((4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(m-tolyl)acetamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the thioacetamide moiety could participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
*Molecular weight estimated based on formula C19H16BrN3O3S.
Key Observations
Triazinoindole () and quinazolinone () cores offer larger π-systems, which may improve binding to hydrophobic pockets in proteins like EGFR .
Substituent Effects: The m-tolyl group in the target compound provides steric bulk and moderate hydrophobicity, whereas the 4-methoxyphenyl analogue () benefits from the electron-donating methoxy group, which could enhance solubility and polar interactions .
Biological Implications: While the target compound lacks reported activity data, structurally related quinazoline derivatives () exhibit nanomolar inhibition of EGFR, suggesting that the dihydropyrazinone-thioacetamide scaffold may hold promise for kinase targeting if optimized . The thioether linker in the target compound may confer metabolic stability compared to ester or hydrazide linkers () .
Biological Activity
The compound 2-((4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(m-tolyl)acetamide is a complex organic molecule with potential biological activities. Its structure includes a bromophenyl group, a dihydropyrazinone ring, and a thioacetamide moiety, which together suggest various pharmacological applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other relevant properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 444.3 g/mol. The presence of the bromophenyl group contributes to its unique electronic properties, potentially influencing its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 444.3 g/mol |
| CAS Number | 899759-58-1 |
Antimicrobial Activity
Research indicates that derivatives of compounds similar to 2-((4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(m-tolyl)acetamide exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can effectively inhibit both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial lipid biosynthesis or other critical pathways .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. For example, compounds incorporating the dihydropyrazinone ring have demonstrated activity against estrogen receptor-positive human breast adenocarcinoma (MCF7) cell lines. The Sulforhodamine B (SRB) assay is commonly used to assess cell viability and proliferation in response to these compounds .
In molecular docking studies, it was found that the compound binds effectively to specific cancer-related targets, suggesting a mechanism of action that could lead to apoptosis in cancer cells .
The biological activity of 2-((4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(m-tolyl)acetamide is believed to stem from its ability to interact with various molecular targets:
- Enzyme Inhibition : The bromophenyl group may interact with enzyme active sites, inhibiting their function.
- Receptor Modulation : The dihydropyrazinone ring can modulate receptor activity, influencing signaling pathways involved in cell growth and apoptosis.
- Metal Ion Binding : The thioacetamide moiety may facilitate binding to metal ions, which can play a role in biological processes.
Case Studies and Research Findings
Several studies have highlighted the promising biological activities of this compound:
- Antimicrobial Evaluation : A study evaluated similar compounds against various bacterial strains using a turbidimetric method. Results indicated strong activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) suggesting effectiveness at low concentrations .
- Anticancer Screening : In vitro tests demonstrated that derivatives exhibited significant cytotoxicity against MCF7 cells. Compounds were ranked based on their IC50 values, with some showing potent inhibitory effects comparable to established chemotherapeutics .
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?
Answer:
The compound can be synthesized via a two-step approach:
Thioether Formation: React 4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazine-2-thiol with chloroacetamide derivatives under basic conditions (e.g., triethylamine in dichloromethane at 273 K) to form the thioether bond .
Amide Coupling: Use carbodiimide coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to conjugate the intermediate with m-toluidine. Monitor reaction progress via TLC or HPLC to optimize stoichiometry and reaction time .
Key Considerations: Maintain inert atmospheres (N₂/Ar) to prevent oxidation of the thiol group. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yield (>80%) and purity (>95%) .
Basic: Which analytical techniques are critical for structural validation and purity assessment?
Answer:
- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to confirm the presence of the m-tolyl acetamide (δ ~2.3 ppm for methyl protons) and bromophenyl groups (δ ~7.5–7.8 ppm aromatic protons) .
- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding interactions (e.g., N–H⋯O) to validate stereochemistry and molecular conformation .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (exact mass: ~445.03 g/mol) and rule out side products .
Basic: How should researchers design preliminary biological activity screens for this compound?
Answer:
- Target Selection: Prioritize kinases (e.g., EGFR) or antimicrobial targets based on structural analogs showing IC₅₀ values in the nanomolar range against EGFR mutants .
- Assay Protocols:
- Antimicrobial Activity: Follow CLSI guidelines for MIC determination against S. aureus, E. coli, and C. albicans using broth microdilution (concentration range: 1–4000 µg/mL) .
- Kinase Inhibition: Use fluorescence-based ATPase assays (e.g., ADP-Glo™) with recombinant EGFR proteins (wild-type and L858R/T790M mutants) .
Advanced: How can molecular docking studies elucidate interactions with EGFR, and what parameters enhance predictive accuracy?
Answer:
- Ligand Preparation: Generate 3D conformers of the compound using software like Open Babel, and assign partial charges via AM1-BCC .
- Protein Preparation: Retrieve EGFR structures (PDB: 4A/4B for wild-type/mutant) and optimize hydrogen-bond networks with H++ or PROPKA .
- Docking Workflow: Use AutoDock Vina or Schrödinger Glide with flexible residue sampling (e.g., Lys745, Thr790). Validate poses via MD simulations (NAMD/GROMACS) to assess binding stability .
Key Finding: The bromophenyl group may occupy hydrophobic pockets in EGFR’s active site, while the pyrazinone oxygen forms hydrogen bonds with Thr854 .
Advanced: How do substituents on the phenyl and pyrazine rings influence biological activity, and how can SAR be systematically studied?
Answer:
- Substituent Effects:
- SAR Strategy: Synthesize derivatives with systematic substitutions (e.g., Br→Cl, m-tolyl→p-tolyl) and correlate bioactivity with computed descriptors (e.g., Hammett σ, π charges) using QSAR tools like MOE or RDKit .
Advanced: How should researchers address contradictions in bioactivity data across different studies?
Answer:
- Experimental Replication: Standardize assay conditions (e.g., cell line variants, serum concentration) to minimize variability. For example, use A431 cells for EGFR inhibition instead of HeLa .
- Meta-Analysis: Compare data across studies using statistical tools (e.g., ANOVA with Tukey’s HSD test) to identify outliers. Adjust for confounding factors like solvent (DMSO vs. saline) .
- Mechanistic Studies: Employ orthogonal assays (e.g., SPR for binding kinetics, CRISPR knockouts) to confirm target engagement .
Advanced: What strategies improve the compound’s metabolic stability for in vivo studies?
Answer:
- Prodrug Design: Introduce hydrolyzable groups (e.g., acetylated amines) to enhance solubility and reduce first-pass metabolism .
- Cytochrome P450 Screening: Use liver microsomes (human/rat) to identify metabolic hotspots (e.g., sulfur oxidation). Block vulnerable sites with fluorine substituents .
- Pharmacokinetic Profiling: Conduct cassette dosing in rodent models to assess t₁/₂, Cmax, and bioavailability. Optimize formulations (nanoparticles or cyclodextrin complexes) for sustained release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
